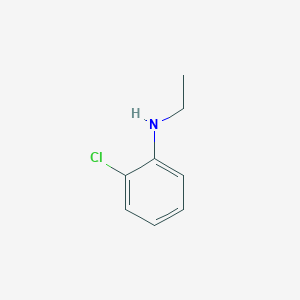

2-Chloro-N-ethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQUELHMHMORKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343161 | |

| Record name | 2-Chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-74-9 | |

| Record name | 2-Chloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Chloro N Ethylaniline

Established Synthetic Pathways for 2-Chloro-N-ethylaniline

The synthesis of this compound can be achieved through several established organic chemistry methodologies. These include the direct alkylation of a chloroaniline precursor, the reductive amination of a carbonyl compound, and a directed lithiation approach to introduce the chlorine atom regioselectively.

N-Alkylation Approaches to N-Ethylanilines

N-alkylation is a direct method for forming the ethyl-amino bond. This approach typically involves the reaction of 2-chloroaniline (B154045) with an ethylating agent. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the 2-chloroaniline acts as the nucleophile, attacking the electrophilic ethyl group of the alkylating agent. ucalgary.ca

Common ethylating agents for this transformation include ethyl halides (e.g., ethyl bromide, ethyl iodide). The reaction often requires the presence of a base to neutralize the hydrogen halide byproduct, driving the equilibrium towards the formation of the N-ethylated product. Over-alkylation, leading to the formation of a tertiary amine, can be a competing side reaction but is generally minimized by controlling stoichiometry. acsgcipr.orglibretexts.org

Table 1: N-Alkylation Synthesis of this compound

| Starting Material | Ethylating Agent | Typical Base | Key Reaction Type |

| 2-Chloroaniline | Ethyl bromide | Potassium carbonate | SN2 Nucleophilic Substitution |

Reductive Amination Strategies for Aniline (B41778) Derivatives

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for synthesizing amines. wikipedia.org This process involves two main chemical transformations in a single pot: the formation of an imine or enamine followed by its reduction to an amine. acsgcipr.orglibretexts.org

For the synthesis of this compound, two primary pathways are viable:

Reaction of 2-chloroaniline with acetaldehyde: In this route, the primary amine (2-chloroaniline) reacts with an aldehyde (acetaldehyde) to form an imine intermediate.

Reaction of 2-chlorobenzaldehyde (B119727) with ethylamine: Here, a primary amine (ethylamine) reacts with an aldehyde (2-chlorobenzaldehyde) to also form an imine.

In both pathways, the formed imine is subsequently reduced in situ to yield the final product, this compound. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the initial carbonyl compound. libretexts.orgorganic-chemistry.org Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is another effective reduction method. acsgcipr.org

Table 2: Reductive Amination Strategies

| Amine Source | Carbonyl Source | Intermediate | Common Reducing Agents |

| 2-Chloroaniline | Acetaldehyde | Imine | NaBH₄, NaBH(OAc)₃, H₂/Pd-C |

| Ethylamine | 2-Chlorobenzaldehyde | Imine | NaBH₄, NaBH(OAc)₃, H₂/Pd-C |

Ortholithiation-Based Methodologies in Chloroaniline Synthesis

Directed ortho-lithiation provides a regioselective method for functionalizing aromatic rings. This strategy can be applied to synthesize this compound starting from N-ethylaniline. The N-ethylamino group acts as a directed metalating group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

This coordination facilitates the deprotonation of the aromatic ring at the position ortho (adjacent) to the DMG, forming a lithiated intermediate. This aryllithium species is then quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to introduce the chlorine atom specifically at the C-2 position, yielding this compound. bohrium.com This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution.

Table 3: Ortholithiation-Based Synthesis

| Starting Material | Directing Group | Lithiation Reagent | Electrophilic Cl Source |

| N-Ethylaniline | -NHEt | n-BuLi or t-BuLi | Hexachloroethane, NCS |

Intrinsic Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is governed by the interplay of its functional groups: the secondary amine, the aromatic ring, and the chloro substituent. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to the molecule.

Nucleophilic Substitution Reactions Involving the Aniline Moiety

The nitrogen atom of the N-ethylamino group possesses a lone pair of electrons, making it a nucleophilic center. ucalgary.ca It can react with a variety of electrophiles in nucleophilic substitution or addition reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form amides. It can also undergo further alkylation, particularly under basic conditions, to form tertiary amines. learncbse.in

The nucleophilicity of the nitrogen is influenced by electronic effects. The ortho-chloro substituent is an electron-withdrawing group, which can slightly decrease the electron density on the nitrogen atom through inductive effects, thereby modulating its nucleophilic strength compared to unsubstituted N-ethylaniline. ucalgary.ca

The dynamics of an intermolecular nucleophilic attack involving the nitrogen of this compound are characteristic of SN2 reactions when reacting with substrates like alkyl halides. sydney.edu.au The reaction is bimolecular, with the rate depending on the concentration of both the amine and the electrophile. researchgate.net

The process involves the lone pair of the nitrogen atom attacking the electrophilic carbon center of the reacting partner, leading to the formation of a new carbon-nitrogen bond while concurrently breaking the bond between the carbon and its leaving group. The transition state is a species in which the nitrogen-carbon bond is partially formed and the carbon-leaving group bond is partially broken.

The steric hindrance caused by the ortho-chloro group and the ethyl group can influence the rate of this attack. These groups may sterically shield the nitrogen's lone pair, potentially slowing the reaction compared to less substituted anilines.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involving derivatives of this compound are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. A significant pathway is the formation of quinoline (B57606) structures. For instance, acetanilides derived from anilines can be converted into 2-chloroquinoline-3-carbaldehydes through the Vilsmeier-Haack reaction. rsc.orgnih.gov This process involves the reaction of an acetanilide (B955) with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govallresearchjournal.com The mechanism proceeds through the conversion of the acetanilide into an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline intermediate. This enamine is then diformylated at its β-position and subsequently cyclizes to yield the 2-chloroquinoline-3-carbaldehyde. rsc.org

Palladium-catalyzed reactions also provide a powerful route for intramolecular cyclization. For example, the condensation of 2-chloroaniline derivatives with 2-bromostyrene (B128962) can yield diphenylamine (B1679370) intermediates. mit.edunih.gov These intermediates can be selectively converted into a variety of heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines, through ligand-controlled intramolecular transformations. mit.edunih.gov The choice of ligand is critical in directing the reaction toward a specific five-, six-, or seven-membered heterocyclic ring system. nih.gov

Electrophilic Reactions of the Aromatic Ring System

The aromatic ring of this compound is subject to electrophilic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The reactivity and orientation of substitution are governed by the two substituents already present: the N-ethylamino group (-NHCH₂CH₃) and the chlorine atom (-Cl).

The N-ethylamino group is a powerful activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. byjus.comchemistrysteps.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.com Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com

When both groups are present, the potent activating effect of the N-ethylamino group dominates. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group. The position para to the amino group (position 4) is sterically favored and electronically activated, making it the major site of substitution. The ortho position (position 6) is also activated.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water can lead to poly-substitution, often requiring milder conditions or protection of the amino group to achieve mono-substitution. byjus.comlibretexts.org

Nitration: Direct nitration with strong acids can be problematic, as the amino group can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. byjus.comlibretexts.org This often leads to a mixture of products and oxidative decomposition. libretexts.org

Sulfonation: Reaction with sulfuric acid can form anilinium hydrogen sulfate, which rearranges upon heating. byjus.com

To control these reactions and avoid side products, the amino group is often protected by acetylation, which attenuates its activating influence. libretexts.org

Formation of Acylamide and N-Alkylation Derivatives

The nitrogen atom in this compound can readily undergo acylation and alkylation to form a variety of derivatives.

Acylamide Formation: N-acetylation is a common transformation where an acetyl group is introduced onto the nitrogen atom. This is typically achieved by reacting this compound with acetyl chloride or acetic anhydride. researchgate.netlibretexts.org The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct. libretexts.org This formation of an acetamide (B32628) is frequently used as a method to protect the amino group during other reactions, such as electrophilic aromatic substitution. libretexts.org

N-Alkylation Derivatives: Further alkylation of the secondary amine in this compound can produce tertiary amines. Modern synthetic methods often employ transition-metal catalysts for these transformations. acs.org Iridium and Ruthenium complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for the N-alkylation of anilines using alcohols as alkylating agents. acs.orgnih.gov This approach is considered atom-economical. The classical method involves the reaction of the amine with alkyl halides, often under basic conditions to facilitate the nucleophilic substitution. smolecule.com For instance, reacting this compound with an ethyl halide in the presence of a base like potassium carbonate would yield 2-Chloro-N,N-diethylaniline.

Oxidation and Reduction Pathways of Chloro-N-ethylanilines

The this compound molecule possesses sites that are susceptible to both oxidation and reduction.

Oxidation Pathways: Aniline and its derivatives can undergo oxidative polymerization. The electrochemical or chemical oxidation of similar compounds, such as 2-ethylaniline, can produce poly(2-ethylaniline), a π-electron conjugated conducting polymer. niscpr.res.in The polymerization process involves the formation of radical cations that couple to form the polymer chain. The oxidation can lead to a black polymer mass. niscpr.res.in The structure of the resulting polymer typically consists of benzenoid and quinoid units. niscpr.res.in

Reduction Pathways: Catalytic hydrogenation is a common method for the reduction of functional groups on an aromatic ring. In the case of this compound, reduction can potentially occur at two sites: the chloro substituent and the aromatic ring itself. Catalytic hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a well-established reaction often accomplished using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This would convert this compound into N-ethylaniline. Reduction of the aromatic ring itself is also possible but typically requires more forcing conditions, such as high pressure and temperature or more active catalysts like rhodium or ruthenium.

Catalytic Influences on this compound Reactions

Catalysis plays a pivotal role in modulating the reactivity and enabling a wide array of transformations for this compound. Both base-catalyzed and transition metal-catalyzed processes are significant.

Base-Catalyzed Processes in Aromatic Substitution

The chlorine atom on the aromatic ring of this compound can be replaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) reaction. These reactions are often facilitated by the presence of a base. The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. acs.org The role of the base is to assist in the deprotonation step, which can be rate-limiting, thereby accelerating the reaction. The electron-withdrawing nature of the chloro group makes the carbon atom to which it is attached susceptible to nucleophilic attack. smolecule.com

| Reaction Type | Catalyst/Reagent | General Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, R₂N⁻), Base (e.g., K₂CO₃, NaOH) | Replacement of the chlorine atom with the nucleophile. |

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions involving aryl chlorides. nih.gov These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It enables the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. The reaction requires a palladium precursor and a specialized phosphine (B1218219) ligand. This transformation would allow for the synthesis of more complex diarylamines or triarylamines starting from this compound.

Suzuki Coupling: In this reaction, a palladium catalyst is used to couple an aryl halide with an organoboron compound (e.g., a phenylboronic acid). Applying this to this compound would result in the formation of a new carbon-carbon bond at the position of the chlorine atom, leading to substituted N-ethyl-biphenyl derivatives.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating another avenue for C-C bond formation.

These transition metal-catalyzed reactions are highly valued for their efficiency, mild reaction conditions, and broad functional group tolerance.

| Catalytic Reaction | Metal Catalyst (Typical) | Coupling Partner | Bond Formed |

| Buchwald-Hartwig Amination | Palladium (Pd) | Primary/Secondary Amine | C-N |

| Suzuki Coupling | Palladium (Pd) | Organoboron Compound | C-C |

| Heck Coupling | Palladium (Pd) | Alkene | C-C |

| Ullmann Condensation | Copper (Cu) | Amine, Alcohol | C-N, C-O |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical endeavor aimed at minimizing the environmental impact of its production. sigmaaldrich.com The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for creating safer, more efficient, and environmentally benign chemical processes. yale.edumsu.edu These principles address various aspects of a chemical reaction, including waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. nih.gov

In the context of synthesizing this compound, a key reaction is the N-alkylation of 2-chloroaniline. Traditional methods for this transformation often involve the use of alkyl halides and stoichiometric amounts of reducing agents, which can generate significant waste and utilize environmentally harmful organic solvents. nih.gov Green chemistry seeks to overcome these limitations by developing alternative synthetic routes.

One of the primary focuses of green chemistry in this area is the use of catalysis. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, thus minimizing waste. yale.edu For the N-alkylation of anilines, various transition-metal catalysts, including those based on ruthenium and iridium, have been explored. nih.gov These catalysts can facilitate the reaction between anilines and alcohols, with water being the only byproduct, which aligns with the principle of atom economy. nih.govresearchgate.net The concept of "borrowing hydrogen" is a notable strategy in this context, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by the reduction of the resulting imine. nih.govrsc.org

The choice of solvent is another crucial aspect of green chemistry. Many conventional organic solvents are volatile, flammable, and toxic. iwu.edu The principle of using safer solvents and auxiliaries encourages their replacement with more environmentally friendly alternatives. sigmaaldrich.com Research into the N-alkylation of amines has explored the use of greener solvents or even solvent-free conditions. nih.gov For instance, some reactions can be carried out in water, which is a non-toxic and abundant solvent.

Designing for energy efficiency is also a key consideration. nih.gov Synthetic methods that can be conducted at ambient temperature and pressure are preferred as they reduce the energy requirements and associated environmental and economic impacts. yale.edu Photocatalytic processes, which utilize light to drive chemical reactions, represent a promising approach. rice.eduresearchgate.net These methods can often be performed under mild conditions, thereby reducing energy consumption.

The principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is central to green synthesis design. acs.org The N-alkylation of amines with alcohols is an example of a more atom-economical route compared to methods that use alkyl halides, as the latter generate salt byproducts. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable. The following table summarizes potential green improvements over traditional synthesis methods.

| Green Chemistry Principle | Traditional Method | Potential Green Alternative |

| Catalysis | Use of stoichiometric reagents | Application of recyclable transition-metal catalysts (e.g., Ru, Ir complexes) nih.gov |

| Atom Economy | Use of alkyl halides, generating salt waste | N-alkylation with alcohols, producing water as the only byproduct researchgate.net |

| Safer Solvents | Use of volatile organic solvents | Use of water as a solvent or solvent-free reaction conditions nih.gov |

| Energy Efficiency | High reaction temperatures and pressures | Photocatalytic methods operating at room temperature with light rice.eduresearchgate.net |

| Waste Prevention | Generation of significant byproducts | Designing synthetic routes with minimal waste generation yale.edu |

Further research and development in these areas will continue to advance the sustainable production of this compound and other valuable chemical compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N Ethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular framework.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 2-Chloro-N-ethylaniline reveals distinct signals for the ethyl group protons and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling. The N-H proton often appears as a broad singlet. The protons on the aromatic ring exhibit complex splitting patterns in the aromatic region of the spectrum due to their distinct chemical environments and coupling with each other.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for the two carbons of the ethyl group and the six carbons of the benzene (B151609) ring. The carbon atom bonded to the chlorine atom (C2) is significantly influenced by the halogen's electronegativity. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the chloro and N-ethylamino substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl CH₂ | ~3.2 (quartet) | ~38 |

| N-H | Variable (broad singlet) | - |

| Aromatic C1-NH | - | ~145 |

| Aromatic C2-Cl | - | ~122 |

| Aromatic C3 | ~7.2 | ~128 |

| Aromatic C4 | ~6.7 | ~117 |

| Aromatic C5 | ~7.1 | ~129 |

| Aromatic C6 | ~6.8 | ~119 |

2D NMR experiments provide correlational data that helps in assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, aiding in their specific assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the N-H proton and the protons on the ethyl group, as well as with the adjacent proton on the aromatic ring (at the C6 position).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the ethyl group and the aromatic protons to their corresponding ¹³C signals, allowing for unambiguous carbon assignments.

Computational chemistry provides a powerful method for predicting NMR spectra, which can then be compared with experimental data for structural verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely applied approach for calculating NMR chemical shifts.

The process involves first optimizing the molecular geometry of this compound using a selected level of theory (e.g., B3LYP with a basis set like 6-31G(d)). Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Comparing these predicted chemical shifts with the experimental ¹H and ¹³C NMR data helps to confirm the structural assignment and can be particularly useful in distinguishing between isomers.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. Each molecule has a unique set of vibrational frequencies, providing a "fingerprint" for identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and structural features. For this compound, key vibrational modes include the N-H stretch, C-H stretches (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl stretch.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound Note: Assignments are based on typical frequency ranges for substituted anilines and halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 | Medium | N-H Stretching |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2970-2850 | Medium | Aliphatic C-H Stretching (Ethyl group) |

| ~1600 | Strong | Aromatic C=C Ring Stretching |

| ~1510 | Strong | Aromatic C=C Ring Stretching |

| ~1320 | Medium | C-N Stretching |

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

| ~700 | Strong | C-Cl Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In this compound, the aromatic ring stretching and C-Cl stretching vibrations are typically strong in the Raman spectrum, providing confirmatory data to the IR analysis.

Table 3: Characteristic FT-Raman Vibrational Frequencies for this compound Note: Assignments are based on typical frequency ranges for substituted anilines and halogenated aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Strong | Aromatic C-H Stretching |

| 2970-2850 | Medium | Aliphatic C-H Stretching (Ethyl group) |

| ~1600 | Very Strong | Aromatic C=C Ring Stretching |

| ~1280 | Medium | C-N Stretching |

| ~1030 | Strong | Ring Breathing Mode |

| ~700 | Strong | C-Cl Stretching |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a molecule. wikipedia.orghindsinstruments.com This phenomenon is exclusively observed in chiral molecules, which are non-superimposable on their mirror images. VCD spectroscopy is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral substances. wikipedia.org

The molecular structure of this compound lacks a stereocenter and is achiral. It can be superimposed on its mirror image. Consequently, under standard measurement conditions, this compound does not exhibit a VCD spectrum. The absence of inherent chirality means there is no differential absorption of circularly polarized light, which is the fundamental requirement for a VCD signal. researchgate.net

Normal Mode Analysis and Vibrational Assignments

The key vibrational modes expected for this compound are associated with the N-H group, the ethyl substituent, the chlorinated benzene ring, and the C-N and C-Cl bonds.

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description of Motion |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Stretching of the nitrogen-hydrogen bond in the secondary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2970 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |

| C=C Ring Stretch | 1450 - 1600 | Stretching of the carbon-carbon double bonds within the aromatic ring. |

| N-H Bend | 1500 - 1580 | Bending (scissoring) motion of the N-H bond. |

| CH₂ Bend | 1440 - 1480 | Bending (scissoring) motion of the methylene group. |

| C-N Stretch | 1250 - 1340 | Stretching of the carbon-nitrogen bond between the ring and the amine. |

| C-Cl Stretch | 650 - 750 | Stretching of the carbon-chlorine bond. |

Electronic Spectroscopy for Electronic Structure and Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is sensitive to the conjugated π-electron system of the benzene ring.

The UV-Vis spectrum of substituted anilines is characterized by absorption bands arising from electronic transitions within the benzene ring chromophore. rsc.org The positions and intensities of these bands are influenced by the substituents attached to the ring. In this compound, both the chloro group (-Cl) and the ethylamino group (-NHCH₂CH₃) act as auxochromes, modifying the absorption characteristics of the parent aniline (B41778) molecule.

Studies on aniline and its derivatives show characteristic absorption peaks in the UV region. researchgate.netresearchgate.net For aniline itself, two main absorption bands are typically observed, corresponding to the π–π* transitions of the benzene ring. The presence of the ethylamino group, an electron-donating group, and the chloro group, an electron-withdrawing (by induction) and weakly donating (by resonance) group, causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. N-alkylation of the amino group generally leads to a further bathochromic shift. rsc.org The spectrum of this compound is expected to show strong absorption in the 240-300 nm range, typical for substituted anilines.

The absorption bands observed in the UV-Vis spectrum of this compound are primarily due to π–π* transitions. These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO).

The aniline ring system gives rise to two main π–π* transitions:

Primary Band (E₂-band): This is a high-energy, high-intensity absorption typically occurring around 230-250 nm in substituted anilines. It corresponds to an excitation to a higher energy excited state.

Secondary Band (B-band): This lower-energy, lower-intensity absorption appears at longer wavelengths, often around 280-300 nm. It is characteristic of the benzene ring and shows fine vibrational structure in non-polar solvents, although this is often blurred by polar solvents or substituent effects.

The energy difference between the HOMO and LUMO is the electronic band gap. The wavelength of maximum absorption (λₘₐₓ) is inversely proportional to this energy gap. The electron-donating ethylamino group raises the energy of the HOMO, while the chloro substituent also influences the molecular orbital energies. These combined effects reduce the HOMO-LUMO gap, shifting the absorption to longer wavelengths compared to benzene.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

In GC-MS analysis, this compound is first vaporized and separated from other components on a gas chromatography column before being ionized and fragmented in the mass spectrometer. The molecular weight of this compound is 155.62 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) cluster at m/z 155 and 157, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).

The fragmentation of the molecular ion provides valuable structural information. For N-alkyl anilines, a characteristic fragmentation pathway is α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edunih.gov This results in the loss of an alkyl radical.

For this compound, the primary fragmentation involves the loss of a methyl radical (•CH₃) from the ethyl group through α-cleavage.

M⁺ → [M - CH₃]⁺ + •CH₃

This process leads to the formation of a stable iminium cation, which is often the base peak or a very prominent peak in the spectrum. The NIST Mass Spectrometry Data Center reports the top peak for this compound at m/z 140. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 155 / 157 | [C₈H₁₀ClN]⁺ | Molecular Ion (M⁺) peak cluster, confirming the molecular formula and presence of chlorine. |

| 140 / 142 | [M - CH₃]⁺ | Result of α-cleavage with loss of a methyl radical. This is reported as the most abundant fragment (base peak). nih.gov |

| 126 | [M - C₂H₅]⁺ | Loss of the entire ethyl group. |

| 111 / 113 | [M - C₂H₅NH]⁺ or [C₆H₄Cl]⁺ | Loss of the ethylamino group or formation of a chlorophenyl cation. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of a molecule to several decimal places. This precision allows for the determination of the elemental composition of a molecule, as it can distinguish between ions with the same nominal mass but different chemical formulas. nih.gov

For this compound (C8H10ClN), the theoretical monoisotopic mass is 155.0501770 Da. nih.gov HRMS analysis would be expected to yield a measured mass extremely close to this value, typically with an error of less than 5 ppm, thus confirming the elemental formula. The high resolving power of HRMS also enables clear separation of isotopic peaks, further aiding in structural confirmation. nih.gov

In addition to the molecular ion, mass spectrometry also provides information about fragment ions. Standard GC-MS analysis of this compound has identified several key fragments. nih.gov HRMS would provide high-accuracy mass data for these fragments, facilitating the elucidation of their elemental compositions and confirming fragmentation pathways.

Table 1: HRMS Data for this compound

| Analyte | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Key Fragments (m/z) nih.gov |

|---|

X-ray Diffraction Techniques for Solid-State Structure

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining a precise and unambiguous molecular structure. mdpi.com The process requires growing a suitable single crystal of the compound, which can be a challenging step. msu.edu Once a crystal is mounted in a diffractometer, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com

Analysis of this pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). Subsequent refinement of the data yields the precise coordinates of each atom in the molecule. While specific SCXRD data for this compound is not available in the provided search results, a successful analysis would yield the parameters outlined in the hypothetical table below.

Table 2: Illustrative Single Crystal X-ray Diffraction Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.1, b = 6.9, c = 21.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 107.6, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1428 |

X-Ray Powder Diffraction (XRD)

X-Ray Powder Diffraction (XRPD or XRD) is used to analyze polycrystalline or powdered solid samples. msu.edu Instead of a single diffraction pattern from one crystal, XRD produces a characteristic pattern of diffraction peaks at various angles (2θ) corresponding to the different crystal lattice planes. This pattern serves as a unique "fingerprint" for a specific crystalline phase.

While XRD provides less detailed structural information than its single-crystal counterpart, it is invaluable for phase identification, assessing sample purity, and detecting polymorphism (the ability of a compound to exist in more than one crystal structure). A hypothetical XRD pattern for this compound would consist of a series of peaks at specific 2θ angles, each with a corresponding intensity.

Table 3: Hypothetical X-Ray Powder Diffraction Peak Data for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 60 |

| 25.8 | 3.45 | 75 |

Advanced Spectroscopic Techniques for Gas Phase Studies

Gas-phase studies provide fundamental insights into the intrinsic properties of a molecule, free from the intermolecular interactions present in the solid or liquid state. Techniques like R2PI and MATI spectroscopy are used to probe the electronic and vibrational structures of isolated, jet-cooled molecules.

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

Resonance-Enhanced Two-Photon Ionization (R2PI) is a highly sensitive and selective method for obtaining electronic spectra of molecules in the gas phase. hhu.de In this technique, a molecule is excited by a first photon from the ground electronic state (S₀) to a specific rovibronic level of an intermediate excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. hhu.de

By scanning the wavelength of the first laser and monitoring the resulting ion signal, a spectrum corresponding to the S₀ → S₁ transition is recorded. This provides detailed information about the vibrational frequencies of the molecule in its first electronically excited state. For this compound, R2PI would reveal how the electronic structure is affected by the chloro and N-ethyl substituents.

Table 4: Hypothetical S₁ Vibrational Frequencies for this compound from R2PI

| Vibrational Mode | S₁ Frequency (cm⁻¹) |

|---|---|

| Phenyl Ring Deformation | 750 |

| C-N Stretch | 1280 |

| C-Cl Stretch | 680 |

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain the vibrational spectrum of a molecular cation. It provides a very precise value for the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground vibrational state) and the vibrational frequencies of the resulting cation.

The technique involves exciting molecules to high-lying, long-lived Rydberg states just below the ionization potential. A delayed, pulsed electric field is then applied to ionize these Rydberg states. This process allows for the acquisition of cation vibrational spectra with significantly better resolution than conventional photoelectron spectroscopy. Applying MATI spectroscopy to this compound would yield a precise adiabatic ionization energy and detailed information on how the molecular vibrations are altered upon ionization.

Table 5: Hypothetical Cationic Data for this compound from MATI Spectroscopy

| Parameter | Value |

|---|---|

| Adiabatic Ionization Energy (AIE) | 7.85 eV (63315 cm⁻¹) |

| Cationic Phenyl Ring Deformation | 765 cm⁻¹ |

| Cationic C-N Stretch | 1305 cm⁻¹ |

Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. While specific experimental ion mobility studies on this compound are not extensively documented in peer-reviewed literature, predictive models provide valuable insights into its expected behavior in an IMS system. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas. Predicted CCS values, calculated using computational methods, offer an estimation of an ion's mobility.

Below is a table of predicted collision cross section values for various adducts of this compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 156.05745 | 129.6 |

| [M+Na]+ | 178.03939 | 138.3 |

| [M-H]- | 154.04289 | 133.3 |

| [M+NH4]+ | 173.08399 | 151.5 |

| [M+K]+ | 194.01333 | 134.6 |

| [M]+ | 155.04962 | 130.7 |

| [M]- | 155.05072 | 130.7 |

Data sourced from PubChemLite. These are predicted values calculated using CCSbase. uni.lu

Elemental Analysis and Chromatographic Characterization

The definitive structural confirmation and purity assessment of this compound rely on a combination of elemental analysis and chromatographic techniques.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements that constitute a compound. For this compound, with the molecular formula C₈H₁₀ClN, the theoretical elemental composition can be calculated based on its molar mass of 155.62 g/mol . nih.gov This analysis is fundamental for verifying the empirical formula of a synthesized or isolated sample.

The table below outlines the expected elemental composition of this compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 61.75% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.48% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.78% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.00% |

Chromatographic Characterization

Chromatographic methods are essential for separating this compound from impurities and for its quantification. Both gas chromatography (GC) and liquid chromatography (LC) are applicable, often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, which shows a prominent peak at a mass-to-charge ratio (m/z) of 140, with a secondary peak at m/z 142, consistent with the isotopic pattern of a chlorine-containing fragment. nih.gov

| GC-MS Data for this compound | |

|---|---|

| NIST Number | 5233 |

| Library | Main library |

| m/z Top Peak | 140 |

| m/z 2nd Highest | 142 |

| m/z 3rd Highest | 104 |

Data sourced from the NIST Mass Spectrometry Data Center as provided by PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of aniline derivatives. However, research comparing LC-MS/MS and GC-MS for the analysis of various chloroanilines and methylanilines has revealed specific challenges. tandfonline.comresearchgate.net While LC-MS/MS offers the advantage of direct injection of aqueous samples without extensive preparation, its sensitivity can be significantly lower for ortho-chlorinated aniline derivatives compared to their meta- and para-substituted counterparts. tandfonline.com This is a critical consideration for the quantitative analysis of this compound, as the chlorine atom is in the ortho position, which may lead to lower ion yields and consequently poorer detection limits with LC-MS/MS compared to GC-MS. tandfonline.com Therefore, method selection is crucial, and GC-MS is often the more suitable standardized technique for the reliable quantification of this specific isomer. tandfonline.comresearchgate.net

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the optimized molecular geometry, electronic structure, and energy, offering a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally efficient while providing accurate results for molecular geometries and energies.

In studies of similar molecules, such as 2-chloroaniline (B154045), DFT calculations, particularly using the B3LYP functional, have been employed to investigate molecular structures and interactions. orientjchem.orgresearchgate.net For this compound, this method would be used to find the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to the minimum energy structure on the potential energy surface. The electronic properties derived from these calculations include dipole moment, polarizability, and the distribution of electron density.

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C-Cl | 1.751 |

| Bond Length | C-N | 1.405 |

| Bond Length | N-C(ethyl) | 1.468 |

| Bond Length | C(ethyl)-C(ethyl) | 1.535 |

| Bond Angle | C-C-Cl | 119.8 |

| Bond Angle | C-C-N | 121.5 |

| Bond Angle | C-N-C(ethyl) | 120.3 |

The Ab initio Hartree-Fock (HF) method is a foundational approach in computational chemistry that solves the Schrödinger equation without empirical data. It uses the variational principle and approximates the many-electron wavefunction as a single Slater determinant. While DFT includes electron correlation effects, HF theory neglects them, which can affect the accuracy of the results. However, HF calculations are often performed alongside DFT to provide a baseline for comparison. Studies on related molecules like 2-chloro-4-nitroaniline (B86195) and 2-chloro-5-methylaniline (B1583412) have utilized both HF and DFT methods to compare results. researchgate.netresearchgate.net These comparative studies help in assessing the influence of electron correlation on the predicted molecular properties.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. The notation indicates:

6-311 : Describes the number of Gaussian functions used for core and valence orbitals.

++G : Adds diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in orbital shapes and improving the description of chemical bonds.

For molecules like this compound, a basis set such as 6-311++G(d,p) is often chosen to achieve a good balance between accuracy and computational resources, as seen in studies of analogous compounds. orientjchem.orgresearchgate.net

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide critical descriptors of a molecule's electronic structure and reactivity. These descriptors help predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO : Represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of substituted anilines, the HOMO-LUMO gap is analyzed to explain charge transfer interactions within the molecule. researchgate.netthaiscience.info

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization.

The analysis quantifies the stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction. updatepublishing.com For example, in a molecule like this compound, NBO analysis can reveal the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, which contributes to the molecule's stability and electronic properties. Studies on 2-chloroaniline have used NBO analysis to understand the strength of hydrogen bonding and charge transfer interactions. orientjchem.org

NBO Analysis - Major Interactions and Stabilization Energies| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π(C1-C6) | 38.5 |

| LP(N) | π(C2-C3) | 2.1 |

| π(C1-C6) | π(C2-C3) | 22.4 |

| π(C4-C5) | π*(C2-C3) | 19.8 |

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2-chloroaniline |

| 2-chloro-4-nitroaniline |

| 2-chloro-5-methylaniline |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different electrostatic potential values: regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. Neutral regions are usually colored green.

For this compound, an MEP analysis would identify the most electron-rich areas, likely around the nitrogen and chlorine atoms, indicating them as potential sites for electrophilic interaction. The electron-deficient regions, expected around the hydrogen atoms of the ethyl group and the aromatic ring, would be highlighted as sites for nucleophilic interaction. This analysis provides crucial insights into the molecule's reactivity and intermolecular interaction patterns. However, specific MEP maps for this compound have not been found in the reviewed literature.

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the electron density. These descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between these frontier orbitals is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η) and Softness (S): These describe the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

Calculations of these descriptors for this compound would provide a quantitative measure of its stability and reactivity profile. Studies on similar molecules, such as 2-chloro-4-nitroaniline, have utilized these parameters to explain charge transfer within the molecule. sphinxsai.com Unfortunately, a dedicated CDFT analysis for this compound is not available in the existing literature.

Simulation of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating and predicting spectroscopic data, which aids in the interpretation of experimental results.

Theoretical Vibrational Frequencies and Intensities (IR, Raman)

Theoretical calculations can predict the vibrational frequencies that correspond to the peaks in Infrared (IR) and Raman spectra. These calculations, often performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. nih.govglobalresearchonline.net A potential energy distribution (PED) analysis is typically performed for a complete assignment of the vibrational modes. While detailed vibrational analyses exist for compounds like 2-chloro-4-methylaniline (B104755) and 2-chloro-6-methylaniline, a similar study for this compound could not be located. nih.govresearchgate.net

Prediction of NMR Chemical Shifts

Quantum mechanical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Comparing these theoretical shifts with experimental data is a standard method for confirming molecular structures. Although experimental NMR data is available for related compounds like p-chloro-N-ethylaniline, predicted chemical shifts specifically for this compound are absent from the searched literature. spectrabase.com

Electronic Spectra Prediction and Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). This analysis predicts the excitation energies (corresponding to absorption wavelengths, λmax), oscillator strengths (related to peak intensities), and the nature of the electronic transitions (e.g., from HOMO to LUMO). Such an analysis for this compound would provide insight into its electronic structure and photophysical properties. However, published TD-DFT studies for this specific molecule were not found.

Solvent Effects and Solvation Models in Theoretical Calculations

Chemical reactions and spectroscopic measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent. wikipedia.orggithub.io These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. Investigating this compound with these models would reveal how its geometry, reactivity descriptors, and spectral properties change in different solvents. While the methodology is well-established, specific computational studies on the solvent effects on this compound are not documented in the available scientific papers.

Computational Chemistry and Theoretical Studies of 2 Chloro N Ethylaniline

Theoretical and computational chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For 2-Chloro-N-ethylaniline, these methods can elucidate its electronic structure, reactivity, and interactions with its environment, complementing experimental findings. Such studies are typically performed using various levels of theory, from semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) calculations. A key aspect of these computational investigations is the treatment of the solvent, which can significantly influence molecular properties and reaction pathways.

Environmental Fate, Degradation Pathways, and Ecotoxicological Research of 2 Chloro N Ethylaniline

Environmental Persistence and Mobility Studies

The persistence and mobility of a chemical in the environment are governed by its intrinsic physicochemical properties and its interactions with environmental matrices such as water and soil. For 2-Chloro-N-ethylaniline, specific experimental data on its environmental persistence are limited. However, the behavior of structurally similar chloroaniline derivatives can provide insights into its likely environmental conduct. Chloroanilines, as a class, are recognized for their potential for long-range transport and persistence in the environment. mdpi.com

The water solubility of a compound is a critical factor influencing its transport and fate in aquatic environments. Highly soluble compounds are more likely to be transported with water flow, while compounds with low solubility may partition to sediment or suspended particles.

Table 1: Water Solubility of Related Aniline (B41778) Compounds

| Compound | Water Solubility |

|---|---|

| N-ethylaniline | Insoluble noaa.gov |

Note: This table presents data for structurally related compounds to infer the potential properties of this compound.

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining in the soil water. This partitioning behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter and consequently low mobility, while a low Koc value suggests weaker adsorption and higher potential for leaching into groundwater.

Specific experimental data for the Koc of this compound could not be identified. However, for aniline, a related compound, studies have shown that it can be electrostatically retained in its protonated form to organic and inorganic exchange sites in soils, leading to low mobility. researchgate.net The mobility of aniline and its derivatives is influenced by soil properties such as organic matter content and pH. For instance, benzoic acid was found to be more mobile than aniline in several soil types. researchgate.net Toluene was generally less mobile than aniline and benzoic acid, likely due to hydrophobic sorption. researchgate.net The mobility of organic compounds in soil is a complex process influenced by factors like convection and diffusion. ladwp.com

The soil adsorption coefficient (Koc) is a crucial parameter for predicting the mobility of organic compounds in soil. chemsafetypro.com For ionizable organic chemicals like anilines, the pH of the soil and the pKa of the compound are critical in determining the extent of sorption, as the neutral and ionized forms of the molecule exhibit different sorption behaviors. nih.gov

Table 2: Factors Influencing Soil Mobility of Organic Compounds

| Factor | Description | Impact on Mobility |

|---|---|---|

| Soil Organic Carbon (Koc) | The ratio of a chemical adsorbed to organic matter versus dissolved in water. ladwp.com | Higher Koc leads to lower mobility. chemsafetypro.com |

| Soil pH and Compound pKa | Determines the ionization state of the compound. | Ionized forms of anilines can be electrostatically retained, reducing mobility. researchgate.netnih.gov |

| Water Solubility | The ability of a chemical to dissolve in water. | Higher solubility can lead to greater mobility. ladwp.com |

This table provides a general overview of factors affecting soil mobility for organic compounds, including aniline derivatives.

Degradation Pathways in Environmental Systems

The degradation of organic compounds in the environment can occur through various biotic and abiotic processes. Microbial degradation is a primary mechanism for the breakdown of many organic pollutants.

This compound is a potential metabolite of certain chloroacetanilide herbicides. The microbial degradation of these parent herbicides and their metabolites has been the subject of research.

N-dealkylation, the removal of an N-alkyl group from an amine, is a significant transformation in the metabolism of many xenobiotics, including herbicides. nih.gov This process is a key initial step in the degradation of various N-substituted anilines. While specific studies on the microbial N-dealkylation of this compound are scarce, research on related compounds provides valuable insights. For instance, the N-dealkylation of N-ethyl-N-methylaniline has been studied in rabbit liver microsomes, where it was identified as a distinct metabolic route from N-oxidation. nih.gov Photoredox catalysis has also been shown to promote the N-dealkylation of tertiary amines, including the conversion of N,N-diethylaniline to N-ethylaniline. acs.org

Oxygenase enzyme systems, such as cytochrome P450 monooxygenases (P450s), play a crucial role in the oxidative metabolism of a wide range of organic compounds. These enzymes can catalyze various reactions, including N-dealkylation. mdpi.com The mechanism of P450-mediated N-dealkylation of N,N-dialkylanilines is thought to involve a 1-electron oxidation pathway. nih.gov Studies with anilinic N-oxides have provided evidence that the N-dealkylation process proceeds through a hydrogen-atom transfer (HAT) mechanism. nih.gov In the biotransformation of 4-fluoro-N-methylaniline, both cytochrome P-450 and flavin-containing monooxygenase were found to catalyze N-demethylation. semanticscholar.org This indicates that similar enzymatic systems could be involved in the degradation of this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylaniline |

| 4-fluoro-N-methylaniline |

| Aniline |

| Benzoic acid |

| N,N-diethylaniline |

| N-ethyl-N-methylaniline |

| N-ethylaniline |

Abiotic Chemical and Physical Degradation Mechanisms

Abiotic degradation encompasses non-biological processes that break down chemical compounds in the environment. For this compound, these mechanisms primarily include photolysis, while hydrolysis is less significant.

Photodegradation, or the breakdown of molecules by light, is a relevant abiotic process for chloroanilines. researchgate.netmdpi.com Studies on the closely related compound, 2-chloroaniline (B154045), have shown that it can be completely degraded under UV irradiation in the presence of photocatalysts like titanium dioxide (TiO₂) and iron oxides (Fe₂O₃). researchgate.netmdpi.com The process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization into simpler inorganic compounds. mdpi.com

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a major degradation pathway for chloroanilines under typical environmental pH and temperature conditions. plos.org The carbon-nitrogen bond and the carbon-chlorine bond on the aromatic ring are generally stable against hydrolysis. plos.org

In anaerobic environments, such as deep sediment or groundwater, reductive dechlorination can be a significant abiotic pathway for chlorinated aromatic compounds. nih.govcloudfront.net This process, often mediated by reduced iron minerals like pyrite (B73398) and magnetite, involves the removal of chlorine atoms from the aromatic ring. nih.govcloudfront.net

Ecotoxicity Assessment and Environmental Risk Evaluation

The release of this compound into the environment poses a potential risk to living organisms. Ecotoxicity studies assess the adverse effects of a substance on various components of ecosystems.

Impact on Aquatic Organisms and Ecosystems

Chlorinated anilines as a class of compounds are recognized for their toxicity to a wide range of aquatic organisms. nih.govresearchgate.net While specific ecotoxicity data for this compound is limited, research on structurally similar chloroanilines provides insight into its potential environmental impact. Acute toxicity studies on various chloro-substituted anilines demonstrate significant toxicity to prokaryotes (Escherichia coli), algae (Pseudokirchneriella subcapitata), invertebrates (Daphnia magna), and fish (Danio rerio). nih.gov

The toxicity generally increases with the degree of chlorination, although interspecies differences in sensitivity are observed. nih.gov For instance, Daphnia magna has shown high sensitivity to this class of chemicals. nih.gov The introduction of such compounds into aquatic environments can inhibit the growth of microorganisms, affect the survival and reproduction of invertebrates, and cause mortality in fish populations, potentially disrupting the structure and function of the ecosystem. researchgate.netbesjournal.com

Table 1: Acute Aquatic Toxicity of Structurally Related Chloroanilines This table presents data for analogous compounds to illustrate the general toxicity of this chemical class, as specific data for this compound was not available.

| Compound | Species | Exposure Time | Endpoint | Value (mg/L) | Reference |

| Aniline | Daphnia magna | 48h | EC50 | 0.64 | nih.gov |

| Aniline | P. subcapitata | 72h | EC50 | 72 | nih.gov |

| Aniline | Danio rerio | 96h | LC50 | 116 | nih.gov |

| 4-Chloroaniline | Daphnia magna | 48h | EC50 | 0.44 | nih.gov |

| 4-Chloroaniline | P. subcapitata | 72h | EC50 | 2.1 | nih.gov |

| 4-Chloroaniline | Danio rerio | 96h | LC50 | 24 | nih.gov |

| 3,5-Dichloroaniline | Daphnia magna | 48h | EC50 | 0.35 | nih.gov |

| 3,5-Dichloroaniline | P. subcapitata | 72h | EC50 | 2.1 | nih.gov |

| 3,5-Dichloroaniline | Danio rerio | 96h | LC50 | 3.8 | nih.gov |

| 2,3,4-Trichloroaniline | Daphnia magna | 48h | EC50 | 0.28 | nih.gov |

| 2,3,4-Trichloroaniline | P. subcapitata | 72h | EC50 | 2.5 | nih.gov |

| 2,3,4-Trichloroaniline | Danio rerio | 96h | LC50 | 2.0 | nih.gov |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a level higher than that found in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using its n-octanol/water partition coefficient (log Kₒw). A higher log Kₒw value indicates greater lipophilicity and a higher likelihood of accumulating in the fatty tissues of organisms.

The predicted XLogP3 value, an estimate of the log Kₒw, for this compound is 2.9. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. Substances with a log Kₒw between 2 and 4 are generally considered to have a moderate tendency to bioaccumulate. This indicates that this compound could be absorbed by aquatic life from the water and may accumulate in their tissues, potentially leading to biomagnification as it moves up the food chain.

Table 2: Physicochemical Property Related to Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Reference |

| XLogP3 (log Kₒw) | 2.9 | Moderate bioaccumulation potential | nih.gov |

Toxicological Mechanisms and Biological Activity Studies of 2 Chloro N Ethylaniline

Mechanisms of Toxicity and Adverse Biological Effects

Comprehensive studies detailing the specific toxic mechanisms of 2-Chloro-N-ethylaniline are not available in the reviewed literature. The following subsections outline the areas where data is lacking.

Cellular and Molecular Interactions

Specific research identifying the cellular and molecular interactions of this compound could not be located.

Nucleophilic Reactivity with Biological Targets

Information regarding the nucleophilic reactivity of this compound with specific biological targets is not available in the searched scientific literature.

Hemoglobin Binding and Methemoglobinemia (for related compounds)

Aniline (B41778) and its derivatives are known to be potent inducers of methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The mechanism generally involves metabolic activation in the liver. The parent aniline compound is metabolized to N-hydroxylamines and other reactive metabolites. These metabolites enter red blood cells and participate in a redox cycle, repeatedly oxidizing hemoglobin to methemoglobin and generating reactive oxygen species, which can lead to further cellular damage. While this is a well-established mechanism for the aniline class of chemicals, specific studies quantifying this effect for this compound were not found.

Irritation and Sensitization Mechanisms

Data from studies on the closely related compound, 2-chloroaniline (B154045), indicate it can be irritating to the eyes in animal models. Generally, chemical irritants cause direct damage to skin or eye tissues, leading to an inflammatory response. This is a non-immune-mediated response.

Skin sensitization, or allergic contact dermatitis, is a delayed-type (Type IV) hypersensitivity reaction. It is a T-cell-mediated immune response that occurs in two phases. In the initial sensitization phase, the chemical (a hapten) penetrates the skin and binds to skin proteins, forming an antigen. This complex is processed by antigen-presenting cells, like Langerhans cells, which then migrate to lymph nodes and activate allergen-specific T-cells. Upon subsequent exposure (the elicitation phase), these memory T-cells recognize the antigen and release inflammatory cytokines, leading to the characteristic symptoms of dermatitis. While this is the general mechanism, specific sensitization studies on this compound were not identified.

Genotoxicity and Mutagenicity Assessments

A critical gap exists in the publicly available literature regarding the genotoxicity and mutagenicity of this compound.

In Vitro Mutagenicity Assays (e.g., Salmonella Mutagenicity Test)

No data from in vitro mutagenicity assays, such as the Salmonella Mutagenicity Test (Ames test), for this compound were found in the comprehensive search. Studies on other chloroaniline isomers have shown mixed results, with some being mutagenic in certain test systems while others are not. However, these results cannot be reliably extrapolated to this compound without direct testing.

Chromosome Aberrations and Sister Chromatid Exchanges

The genotoxicity of aniline and its derivatives is a subject of significant scientific scrutiny, with particular attention paid to their potential to induce chromosomal damage. While direct studies on this compound are not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights into its likely mechanisms of action.

Sister Chromatid Exchange (SCE) is a sensitive indicator of genotoxic events. Studies on N,N-diethylaniline, a close structural analog lacking the ortho-chloro substituent, have demonstrated its capacity to induce SCEs in cultured human peripheral blood lymphocytes. nih.gov A significant, dose-dependent increase in the frequency of SCEs was observed, with the effect being markedly enhanced in the presence of a metabolic activation system (S-9 mix). nih.gov The frequency of SCEs in cultures treated with N,N-diethylaniline in the presence of the S-9 mix was approximately five times higher than in control cultures, suggesting that metabolic activation plays a crucial role in the formation of genotoxic intermediates. nih.gov

Further evidence comes from research on chloroacetanilide herbicides, which are derived from substituted anilines. nih.gov It has been proposed that the genotoxicity of these herbicides stems from their metabolic conversion to reactive intermediates like dialkylbenzoquinoneimines. nih.gov In laboratory studies, alachlor (B1666766) (derived from 2,6-diethylaniline) and diethylaniline itself were found to increase the frequency of SCEs in Chinese hamster ovary cells. nih.gov These findings support the hypothesis that aniline derivatives can be metabolized into compounds capable of interacting with genetic material, leading to chromosomal damage.

DNA Repair Enzyme Induction Studies

The induction of DNA damage by chemical agents invariably triggers cellular DNA repair mechanisms. Arylamines, as a class, are recognized as pro-carcinogens that require metabolic activation to exert their genotoxic effects. imrpress.com The primary activation step is N-hydroxylation, mediated by cytochrome P450 enzymes, followed by further conversion to highly reactive arylnitrenium ions that can form DNA adducts. imrpress.com

However, the N-hydroxy and nitroso intermediates of arylamines can also induce oxidative DNA damage through the formation of reactive oxygen species (ROS). imrpress.com This oxidative stress leads to lesions such as 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG), which are substrates for DNA repair pathways. imrpress.com

Studies on specific chloro-aniline derivatives provide more direct evidence of the engagement of DNA repair systems. For instance, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), a monofunctional alkylating agent, preferentially alkylates guanine (B1146940) nucleobases. nih.gov The resulting DNA adducts are recognized and removed by either the PARP1-dependent base excision repair (BER) or the nucleotide excision repair (NER) pathways. nih.gov Treatment of cells deficient in PARP1 with CDEAH leads to an accumulation of DNA strand breaks and activation of the DNA damage response, highlighting the critical role of this repair pathway in mitigating the damage caused by such alkylating agents. nih.gov Similarly, research involving N-hydroxy-4,4'-methylenebis[2-chloroaniline] (N-OH-MOCA) demonstrated its ability to form DNA adducts in human uroepithelial cells, which possess the enzymatic machinery to activate the parent compound, thereby necessitating a DNA repair response. scispace.com

Carcinogenicity Research and Structural Analogies

Assessing the carcinogenic potential of this compound often involves examining data from structurally related compounds and employing predictive models. This approach, known as read-across or structural analogy, is a cornerstone of modern toxicology.